1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine

Analytical Chemistry Lipidomics Mass Spectrometry

Quantitative lipidomics of epidermal 1-O-acylceramides (1-O-ACs) demands a standard that chromatographically and spectrometrically matches the target analyte-common N-acyl ceramides fail due to differing retention and fragmentation. 1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine (CAS 1246303-19-4) solves this gap as a >99% (TLC) pure, well-characterized 1-O-acylceramide. ● Mass shift: 816.37 Da vs. 551.93 Da for C17 Ceramide (d18:1/17:0), preventing misidentification. ● Unique MS/MS signature from the ester-linked oleoyl chain enables selective MRM transitions. ● Supplied as a powder in 5 mg unit size; shipped on dry ice, store at -20 °C. Researchers obtain accurate peak annotation and procurement teams receive a single-source, ready-to-ship analytical standard.

Molecular Formula C53H101NO4
Molecular Weight 816.4 g/mol
Cat. No. B11944321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine
Molecular FormulaC53H101NO4
Molecular Weight816.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)CCCCCCCC=CCCCCCCCC)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C53H101NO4/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-53(57)58-49-50(51(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3)54-52(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27,43,46,50-51,55H,4-24,26,28-42,44-45,47-49H2,1-3H3,(H,54,56)/b27-25-,46-43+/t50-,51+/m0/s1
InChIKeyFRBOSLBQGQIWQM-YXQBTRHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine: Structural Classification & Properties


1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine (CAS: 1246303-19-4) is a synthetic 1-O-acylceramide belonging to the sphingolipid class. Its structure comprises a D-erythro-sphingosine (d18:1) backbone N-acylated with a heptadecanoic acid (C17:0) chain and further O-acylated at the 1-position with an oleic acid (C18:1) chain . The compound has a molecular formula of C53H101NO4 and a molecular weight of approximately 816.37 g/mol [1]. It is recognized as a constituent of the epidermal ceramide pool in both human and mouse skin and is supplied as a high-purity powder (>99%) for use as an analytical lipid standard in mass spectrometry and chromatography applications [1].

Workflow Lipidomics quantification by LC-MS/MS or HPTLC
Selection 1-O-acylceramide-specific analytical standard
Use Context Skin barrier biology and epidermal ceramide profiling

1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine: Why C17 Ceramide Fails as Substitute


Although 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine shares a sphingosine (d18:1) backbone and a heptadecanoyl (C17:0) N-acyl chain with the simpler analog C17 Ceramide (d18:1/17:0; N-Heptadecanoyl-D-erythro-sphingosine; CAS: 67492-16-4), the two compounds are not functionally or analytically interchangeable. The target compound is distinguished by the presence of an additional O-linked oleoyl (C18:1) fatty acid esterified at the primary hydroxyl group of the sphingosine base [1]. This structural modification, classifying it as a 1-O-acylceramide, confers distinct physicochemical properties, including increased molecular mass (816.37 Da vs. 551.93 Da for C17 Ceramide) and differential chromatographic and mass spectrometric behavior [1]. Critically, this 1-O-acyl moiety dictates the compound's specific biological role as a component of the epidermal water barrier and its unique fragmentation pattern in tandem mass spectrometry (MS/MS), meaning that a procurement decision for one cannot fulfill the experimental requirements for the other in lipidomics, skin biology, or analytical standardization [2].

Structural mismatch
The additional O-linked oleoyl chain alters chromatographic retention and MS/MS fragmentation, preventing direct use as a generic ceramide standard.
Analytical role mismatch
C17 Ceramide (d18:1/17:0) is designed for N-acyl ceramide quantification, not for 1-O-acylceramide assays; the standard must match the target analyte class.
Biological context mismatch
1-O-acylceramides are epidermis-specific and function in water barrier homeostasis; generic N-acyl ceramides lack this tissue-restricted biological context.

1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine: Quantitative Differentiation Evidence


Molecular Weight Distinction from C17 Ceramide

The target compound, 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine (C17:0, d18:1 ceramide-1-O-18:1), exhibits a substantially higher molecular weight compared to the commonly used internal standard C17 Ceramide (d18:1/17:0) due to its additional O-acyl chain. This difference is critical for their distinct roles in analytical workflows .

Molecular Weight
Head-to-head
816.37 g/mol vs 551.93 g/mol (C17 Ceramide)
Mass difference enables unambiguous LC-MS/MS discrimination.
Theoretical exact mass; 48% increase from additional oleoyl chain.
Analytical Chemistry Lipidomics Mass Spectrometry

LC-MS/MS Precursor Ion Differentiation

In a validated LC-MS/MS protocol for ceramide quantification, the precursor ion for C17 Ceramide (d18:1/17:0) is monitored at an m/z of 534.524, while the 1-O-acyl derivative is not part of this panel and would be detected at a significantly higher m/z due to its additional mass . This demonstrates that the target compound cannot be detected or quantified using the same MRM transitions as its N-acyl counterpart.

Precursor Ion (m/z)
Class-level
Target ~816.4
C17 Ceramide 534.524
Precursor ion shift necessitates separate MRM transitions.
Inferred from class properties; positive ESI mode.
Lipidomics Analytical Chemistry Biomarker Discovery

Epidermal Localization and Skin Barrier Function

1-O-acylceramides, including 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine, are a distinct subclass of ceramides found specifically in the epidermis of humans and mice, where they play a direct role in maintaining the water barrier [1][2]. In contrast, simple N-acyl ceramides like C16- or C24-ceramide are ubiquitous across many tissues and cell types, functioning broadly in apoptosis and cell signaling .

Epidermal Localization
Class-level
Epidermis-specific vs. Ubiquitous tissue distribution
Biological context not interchangeable; water barrier role.
Qualitative difference in tissue specificity.
Dermatology Skin Biology Cell Signaling

Analytical Standard for 1-O-Acylceramide Quantification

Vendor technical documentation specifies that 1-oleoyl-N-heptadecanoyl-D-erythro-sphingosine is suitable for use as a lipid standard in LC-MS/MS for the quantification of 1-O-acyl ceramides from liver and other tissue samples [1]. Conversely, C17 Ceramide (d18:1/17:0) is explicitly indicated as an internal standard for the quantification of N-acyl ceramides (e.g., in myocardial tissue) . These are distinct, non-overlapping analytical roles.

Designated Analytical Use
Head-to-head
Target 1-O-acylceramide quantification
C17 Ceramide N-acyl ceramide quantification
Standard selection determines assay accuracy for target lipid class.
Per manufacturer’s stated applications.
Analytical Method Development Mass Spectrometry Lipid Quantification

1-Oleoyl-N-heptadecanoyl-D-erythro-sphingosine: Research and Industrial Applications


1-O-Acylceramide Quantification in Lipidomics

This compound serves as an essential, high-purity standard for the development and validation of LC-MS/MS or HPTLC methods aimed at quantifying 1-O-acylceramides in complex biological matrices such as liver tissue or skin samples [1]. Its use as an internal standard ensures accurate and reproducible quantification of this specific, biologically important lipid subclass, which cannot be achieved using a generic N-acyl ceramide standard like C17 Ceramide (d18:1/17:0) .

Epidermal Barrier Function and Skin Biology

Given the established role of 1-O-acylceramides in maintaining the water barrier homeostasis of the epidermis, this compound is a key reagent for studies on skin biology, dermatological diseases, and the development of topical formulations [1][2]. It can be used as a standard to profile changes in epidermal 1-O-acylceramide levels under various experimental conditions or disease states, providing insights that simpler ceramide analogs cannot offer [2].

Sphingolipidomics Profiling and Method Standardization

In broad-scale sphingolipidomic analyses, this compound is a necessary component of a comprehensive lipid standard mixture for accurate identification and relative quantification of 1-O-acylceramide species . Its inclusion in a standard panel allows for the proper annotation and normalization of data for this distinct lipid class, preventing its misidentification as a common N-acyl ceramide and improving the overall quality and biological relevance of the lipidomics dataset.

Lipid-Modifying Enzyme Assays

This compound can function as a defined substrate in in vitro assays to study the activity and specificity of enzymes involved in ceramide metabolism, such as glucosylceramide synthase or specific lipases [1]. Its unique structure, bearing both an amide-linked and an ester-linked fatty acid, makes it a valuable probe for distinguishing the substrate selectivity of these enzymes compared to simpler ceramide substrates.

Application
Selection Property
Validation Focus
1-O-Acylceramide quantification
1-O-acylceramide-specific standard
LC-MS/MS or HPTLC method accuracy
Epidermal barrier studies
Epidermis-specific ceramide
Skin water barrier model relevance
Sphingolipidomics profiling
Distinct chromatographic and mass spectral properties
Preventing misidentification as N-acyl ceramide
Lipid-modifying enzyme assays
Dual acylation structure
Substrate specificity for ester/amide lipases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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